4-Bromocyclohexanone

Catalog No.
S683920
CAS No.
22460-52-2
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromocyclohexanone

CAS Number

22460-52-2

Product Name

4-Bromocyclohexanone

IUPAC Name

4-bromocyclohexan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2

InChI Key

OMCGWSBEIHGWOH-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1Br

Canonical SMILES

C1CC(=O)CCC1Br

Organic Synthesis:

4-Bromocyclohexanone serves as a valuable intermediate in the synthesis of various organic compounds. Its reactive carbonyl group (C=O) and the presence of a bromine atom (Br) enable its participation in diverse chemical reactions. Researchers utilize it for the synthesis of:

  • Pharmaceutically relevant compounds: 4-Bromocyclohexanone acts as a starting material for the synthesis of potential drug candidates. Its functional groups allow for further modifications to create molecules with desired pharmacological properties [].
  • Fine chemicals and materials: This compound finds use in the production of various fine chemicals and materials with specific functionalities. For instance, it can be used to synthesize flame retardants and polymer additives.

Synthetic Organic Chemistry Studies:

The unique structure and chemical properties of 4-bromocyclohexanone make it a valuable tool for studying fundamental concepts in organic chemistry. Researchers employ it in:

  • Conformational analysis: The presence of the cyclohexane ring and the bromine atom allows researchers to investigate the different conformations (shapes) the molecule can adopt and their impact on reactivity [].
  • Reaction mechanisms: The well-defined functional groups in 4-bromocyclohexanone facilitate the study of reaction mechanisms. Scientists can use it to understand how different reagents interact and how chemical reactions proceed at a molecular level [].

Material Science Research:

Emerging research explores the potential applications of 4-bromocyclohexanone in material science. Studies investigate its use in:

  • Development of functional materials: The molecule's properties, such as its ability to form specific interactions with other molecules, are being explored for the creation of materials with desired functions, such as sensors or catalysts.
  • Organic electronics: Initial research suggests that 4-bromocyclohexanone may be useful in the development of organic electronic devices due to its potential role in building molecular components.

4-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is characterized by a bromine atom substituted at the fourth position of the cyclohexanone ring. This compound appears as a colorless liquid with a faint, sweet odor and is notable for its reactivity and versatility in organic synthesis. The presence of the bromine atom enhances its electrophilic character, making it a useful intermediate in various

As with most organic compounds, it is prudent to handle 4-bromocyclohexanone with care due to potential hazards. Specific data on its toxicity is lacking, but general safety precautions for organic solvents should be followed:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat while handling.
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry, and well-ventilated container away from incompatible materials.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups. Common reagents include sodium hydroxide (NaOH) and ammonia (NH3) in aqueous or alcoholic solutions.
  • Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically in anhydrous solvents such as ether or tetrahydrofuran (THF).
  • Oxidation Reactions: The compound can be oxidized to form oximes or other derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions .

Major Products from Reactions

  • Substitution: 4-Hydroxycyclohexanone, 4-Aminocyclohexanone
  • Reduction: 4-Bromocyclohexanol
  • Oxidation: 4-Bromocyclohexanone oxime.

The synthesis of 4-Bromocyclohexanone typically involves the bromination of cyclohexanone. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions are carefully controlled to ensure selective bromination at the fourth position of the cyclohexanone ring.

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, enhancing yield and purity. Advanced purification techniques, including distillation and recrystallization, are often used to obtain high-quality products .

4-Bromocyclohexanone serves as an important building block in organic synthesis. Its applications include:

  • Intermediate in Organic Synthesis: Used for synthesizing various chemical compounds, including pharmaceuticals and agrochemicals.
  • Reactant in Cross-Coupling Reactions: Employed in nickel-catalyzed cross-coupling reactions to prepare alkylbenzenes .
  • Starting Material for Functionalized Cyclohexanones: Utilized in the preparation of more complex molecules through further functionalization.

Interaction studies involving 4-Bromocyclohexanone focus primarily on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable reagent in synthetic chemistry. Research into its interactions with biological systems remains sparse but could provide insights into its potential therapeutic applications.

4-Bromocyclohexanone can be compared with several similar compounds, highlighting its unique properties:

CompoundKey FeaturesUniqueness
CyclohexanoneLacks bromine; less reactive towards nucleophilesAbsence of halogen reduces reactivity
4-ChlorocyclohexanoneContains chlorine instead of bromine; different reactivity profileChlorine has different electronic properties affecting reactivity
4-FluorocyclohexanoneContains fluorine; significantly alters chemical behaviorFluorine's electronegative nature changes nucleophilic attack patterns
4-IodocyclohexanoneIodine atom present; larger atomic size affects bond strengthsIodine's larger size may influence steric hindrance

The presence of the bromine atom at the fourth position imparts unique reactivity and properties to 4-Bromocyclohexanone, making it a valuable compound in organic synthesis and research compared to its analogs .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromocyclohexanone

Dates

Modify: 2023-08-15

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